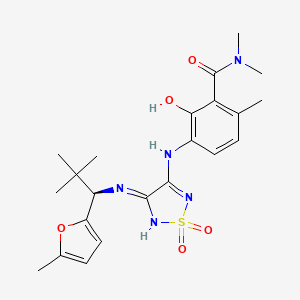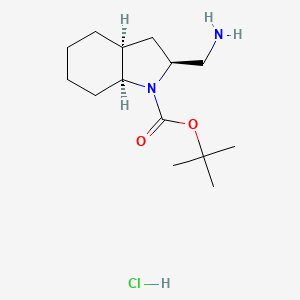
4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid, also known as 4-EC-PMPCA, is an organic compound used in scientific research. It is a member of the pyrazole family and is composed of a pyrazole ring with an ethoxycarbonyl group attached to the end of the 4th carbon. 4-EC-PMPCA has a wide range of applications in scientific research, including synthesis, biochemical and physiological effects, and lab experiments.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
"4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid" has been used as a key intermediate in the synthesis and characterization of pyrazole derivatives. For instance, Kasımoğulları and Arslan (2010) reported the synthesis of various pyrazole dicarboxylic acid derivatives from a compound related to "4-(ethoxycarbonyl)-1,5-diphenyl-1H-pyrazole-3-carboxylic acid," showcasing the versatility of pyrazole derivatives in chemical synthesis (Kasımoğulları & Arslan, 2010).
Applications in Cross-Coupling Reactions
Ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates, similar in structure to "4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid," have been employed as precursors in cross-coupling reactions. Arbačiauskienė et al. (2011) utilized these compounds in Sonogashira-type cross-coupling reactions, highlighting the compound's significance in synthesizing condensed pyrazoles and other complex organic molecules (Arbačiauskienė et al., 2011).
Tautomerism Studies
The compound's structure also facilitates studies on tautomerism, as demonstrated by Newman and Pauwels (1970), who investigated the tautomerism of 1-aryl-2-pyrazolin-5-ones and found that the presence of a 4-ethoxycarbonyl substituent influences the tautomeric forms of the compound in solution and solid state (Newman & Pauwels, 1970).
Chemical Shifts and NMR Studies
The compound's versatility is further evidenced in studies involving chemical shifts and NMR spectroscopy. Cabildo, Claramunt, and Elguero (1984) provided 13C NMR chemical shifts for derivatives of pyrazole, including those with ethoxycarbonyl substituents, contributing valuable data for the characterization and study of similar compounds (Cabildo, Claramunt, & Elguero, 1984).
Novel Syntheses and Reactions
Further research demonstrates the compound's role in novel syntheses. For example, Korneev, Polukeev, and Jones (2013) detailed a two-step synthesis of N-aryl 4-[(ethoxycarbonyl)oxy]-1H-pyrazole-3-carboxylates, starting from readily available precursors, illustrating the compound's utility in creating new pyrazole derivatives (Korneev, Polukeev, & Jones, 2013).
Propiedades
IUPAC Name |
4-ethoxycarbonyl-1-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-3-14-8(13)5-4-10(2)9-6(5)7(11)12/h4H,3H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UALULUXSZIIEKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B2820818.png)
![2-(3-(Diethylamino)propyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2820819.png)
![2-Chloro-N-[2-(4-fluorophenyl)-2-oxoethyl]propanamide](/img/structure/B2820822.png)
![N-Methyl-N-[2-[3-methyl-4-(3-oxomorpholin-4-yl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2820823.png)



![1-(2-(5-Chloro-2-hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2820830.png)

![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2820832.png)
![7-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2820833.png)


![2-Methyl-6-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2820839.png)